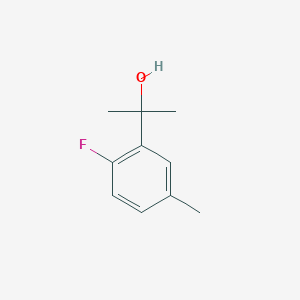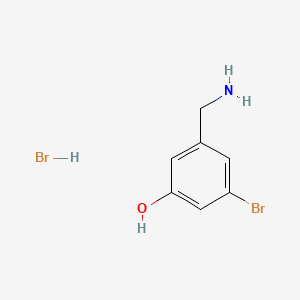![molecular formula C10H12F3NO3 B13503367 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoroacetamido)bicyclo[221]heptane-2-carboxylic acid is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trifluoroacetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane structure is often synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the carboxylic acid group: This can be achieved through various methods, such as oxidation of an alcohol group or hydrolysis of an ester.
Attachment of the trifluoroacetamido group: This step usually involves the reaction of the bicyclic carboxylic acid with trifluoroacetic anhydride and an amine to form the trifluoroacetamido derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamido group can enhance binding affinity and specificity, while the bicyclic structure provides rigidity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound lacks the trifluoroacetamido group but shares the same bicyclic core.
2-Norbornanecarboxylic acid: Another compound with a similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: A methyl ester derivative of the bicyclic carboxylic acid.
Uniqueness
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding interactions. This makes it particularly valuable in applications requiring high specificity and stability.
Propiedades
Fórmula molecular |
C10H12F3NO3 |
|---|---|
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
3-[(2,2,2-trifluoroacetyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H12F3NO3/c11-10(12,13)9(17)14-7-5-2-1-4(3-5)6(7)8(15)16/h4-7H,1-3H2,(H,14,17)(H,15,16) |
Clave InChI |
GVTQCJDOKICEOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C(C2NC(=O)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


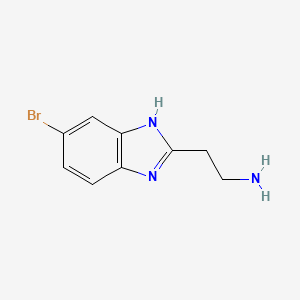
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
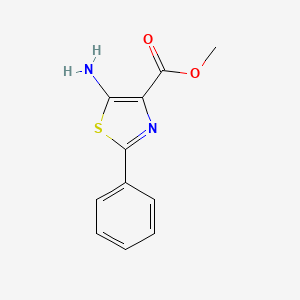
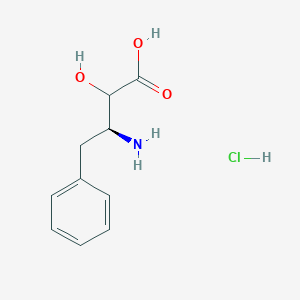

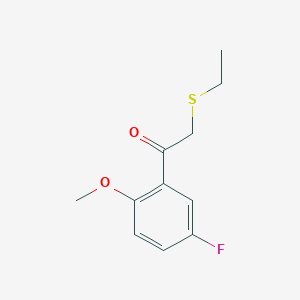
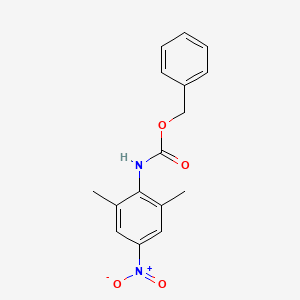
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)

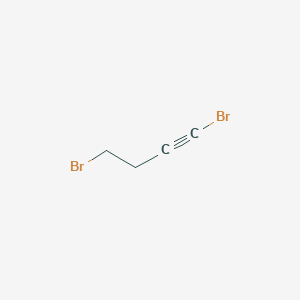
![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid](/img/structure/B13503331.png)
